molecular formula C10H14N5O6P B101680 2'-Deoxyadenosine 3'-monophosphate CAS No. 15731-72-3

2'-Deoxyadenosine 3'-monophosphate

Cat. No.: B101680
CAS No.: 15731-72-3
M. Wt: 331.22 g/mol
InChI Key: UEUPTUCWIHOIMK-RRKCRQDMSA-N
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Description

2’-Deoxyadenosine 3’-monophosphate is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxyadenosine monophosphate, where the hydroxyl group on the 2’ carbon of the ribose sugar is replaced by a hydrogen atom, making it a deoxy compound. This compound is significant in the study of DNA synthesis and repair mechanisms, as well as in various biochemical and medical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine 3’-monophosphate can be achieved through enzymatic and chemical methods. One common approach involves the use of recombinant Escherichia coli strains that overexpress specific enzymes to catalyze the formation of deoxynucleosides from simpler precursors . Another method involves the chemical synthesis of deoxynucleoside triphosphates, which can be subsequently converted to monophosphates through selective dephosphorylation .

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine 3’-monophosphate typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired nucleotide through controlled fermentation conditions, including temperature, pH, and nutrient supply .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine 3’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Deoxyadenosine 3’-monophosphate can lead to the formation of various oxidized nucleotides, which are useful in studying DNA damage and repair mechanisms .

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine 3’-monophosphate involves its incorporation into DNA during replication and repair processes. It acts as a substrate for DNA polymerases, which incorporate it into the growing DNA strand. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxyadenosine 3’-monophosphate is unique due to its specific structure, which makes it a valuable tool in studying DNA-related processes. Its deoxy nature allows it to be incorporated into DNA, making it essential for research in DNA synthesis, repair, and recombination .

Properties

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUPTUCWIHOIMK-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935657
Record name 9-(2-Deoxy-3-O-phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15731-72-3
Record name Deoxyadenosine 3′-monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15731-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxy-3'-adenosine monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015731723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxy-3-O-phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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